3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound that features a combination of sulfonamide, thiophene, cyclohexyl, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of 5-chlorothiophene-2-sulfonamide, which can be synthesized through the reaction of 5-chlorothiophene with chlorosulfonic acid, followed by the addition of ammonia . The next step involves the formation of the cyclohexyl carbamate derivative, which can be achieved by reacting cyclohexylamine with 4-fluorophenyl isocyanate. Finally, these intermediates are coupled under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: Shares the sulfonamide and thiophene moieties but lacks the cyclohexyl and carbamate groups.
Cyclohexyl (4-fluorophenyl)carbamate: Contains the cyclohexyl and carbamate groups but lacks the sulfonamide and thiophene moieties.
Uniqueness
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-[(5-chlorothiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c18-15-8-9-16(26-15)27(23,24)21-13-2-1-3-14(10-13)25-17(22)20-12-6-4-11(19)5-7-12/h4-9,13-14,21H,1-3,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCIVDUSHGNCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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